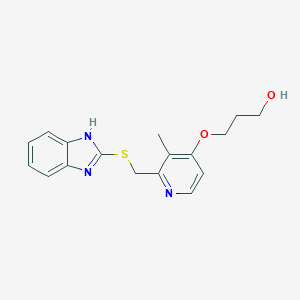![molecular formula C12H11F3OS2 B054736 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one CAS No. 116609-87-1](/img/structure/B54736.png)
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an important enzyme that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cell proliferation.
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one involves the inhibition of the activity of PC-PLC. PC-PLC is an important enzyme that cleaves phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is an important second messenger that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cell proliferation. By inhibiting the activity of PC-PLC, this compound reduces the production of DAG, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, this compound has been shown to have anti-viral effects against various viruses, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus type 1 (HIV-1), and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one in lab experiments is its ability to inhibit the activity of PC-PLC, which is an important enzyme that plays a crucial role in various cellular processes. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one in scientific research. One possible direction is the development of more potent and selective PC-PLC inhibitors that can be used to study the role of PC-PLC in various cellular processes. Another possible direction is the use of this compound in combination with other drugs to enhance its anti-tumor and anti-viral activities. Finally, the use of this compound in animal models may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one involves the reaction of 3,3-bis(methylsulfanyl)propenal with 4-(trifluoromethyl)benzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, to give the final product, this compound.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one has been widely used in scientific research as a PC-PLC inhibitor. PC-PLC is an important enzyme that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cell proliferation. By inhibiting the activity of PC-PLC, this compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNCVFWDZRDUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561611 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116609-87-1 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
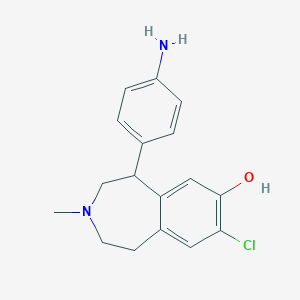
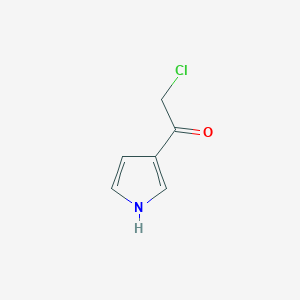
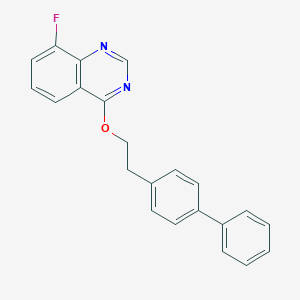
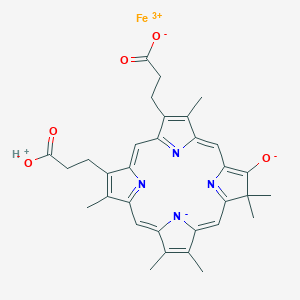
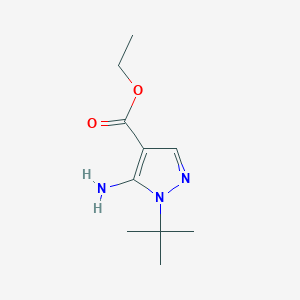
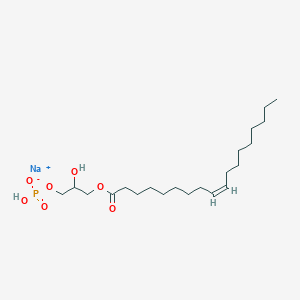
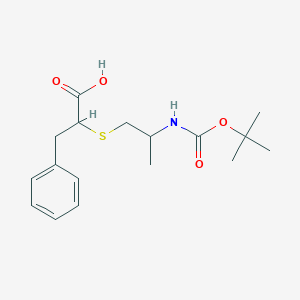
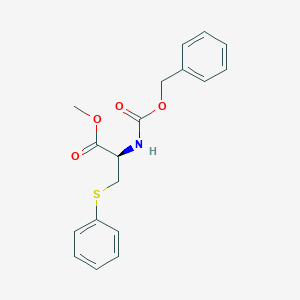


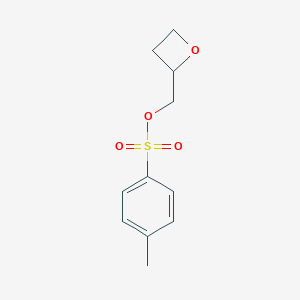
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
